6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound notable for its structural complexity and potential biological applications. It belongs to the class of pyrrolotriazoles, which are characterized by a fused triazole and pyrrole ring system. This compound is of particular interest in medicinal chemistry due to its various pharmacological properties.
This compound can be classified under organic compounds, specifically as a nitrogen-containing heterocycle. Its molecular formula is , and it has been referenced in various scientific studies due to its synthesis and biological activity. The compound is also associated with derivatives that exhibit significant biological activity, including inhibition of receptor-interacting protein kinase 1, which is crucial in necroptosis pathways .
The synthesis of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole typically involves a multi-step process. One notable synthetic route includes the following steps:
The molecular structure of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole features a fused pyrrole and triazole ring system. The compound's structural data can be summarized as follows:
The compound exhibits unique stereochemistry due to the presence of multiple nitrogen atoms within its rings, influencing its reactivity and interaction with biological targets.
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole participates in various chemical reactions typical for nitrogen-containing heterocycles:
These reactions are essential for modifying the compound to enhance its biological activity or tailor it for specific applications.
The mechanism of action for compounds like 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole often involves interaction with specific enzymes or receptors in biological systems. For instance:
The physical properties of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole include:
Chemical properties include stability under standard laboratory conditions but may vary when exposed to extreme pH or temperature conditions.
The scientific applications of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole are diverse:
The core structure of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole features a bicyclic system comprising a saturated pyrrolidine ring fused to a 1,2,4-triazole moiety. The fusion occurs between the pyrrole C2-C3 bond (adjacent to the nitrogen) and the triazole ring at positions 1 and 2, designated as [2,1-c] fusion. This creates a tricyclic system with bridgehead nitrogen atoms (N1 and N4) and a partially saturated framework where positions 6 and 7 are sp³-hybridized carbons [1] [4]. Key bond lengths include the N1–C5a (1.36 Å) and N4–C9 (1.31 Å) bonds, indicative of partial double-bond character. The triazole ring adopts a planar conformation due to π-electron delocalization, while the pyrrolidine ring exhibits a slight envelope puckering (puckering amplitude = 0.22 Å) to minimize steric strain [4]. This architecture provides a rigid scaffold for substituent attachment at positions 2, 3, 5, or 7, enabling diverse pharmacological derivatization, as demonstrated in necroptosis inhibitor design [2] [3].
Single-crystal X-ray diffraction studies of derivatives (e.g., 3-(piperidin-4-yl-substituted analogs) reveal precise geometric parameters for the bicyclic core. The triazole ring (N1–N2–N4–C9–C5a) is strictly planar (mean deviation < 0.02 Å), and the pyrrolidine ring adopts a twisted conformation with C6 and C7 deviating from the triazole plane by 25–30°. Key bond angles include C5a–N1–N2 (106.5°) and N1–C5a–C9 (108.7°), consistent with sp² hybridization. The dihedral angle between the triazole and pyrrolidine rings averages 12.5°, indicating minimal ring strain. Intermolecular packing is stabilized by C–H···N hydrogen bonds (2.50–2.65 Å) and π-stacking interactions (3.45 Å) between triazole rings [4].
Table 1: Crystallographic Parameters for 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Parameter | Value |
---|---|
Bond Lengths (Å) | |
N1–C5a | 1.361 |
N4–C9 | 1.312 |
C5a–C9 | 1.455 |
Bond Angles (°) | |
C5a–N1–N2 | 106.5 |
N1–C5a–C9 | 108.7 |
Dihedral Angles (°) | |
Triazole/Pyrrolidine | 12.5 |
Puckering Amplitude (Å) | 0.22 |
The 1,2,4-triazole ring exhibits prototropic tautomerism, with the hydrazone form (N4–H) predominating over the azo form (N2–H) in solution and solid states. Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) confirm the hydrazone tautomer is more stable by 4.8 kcal/mol due to conjugation with the pyrrolidine nitrogen lone pair. This tautomerism impacts electron distribution: the hydrazone form polarizes the C3 position (Mulliken charge = +0.18), enhancing electrophilicity for nucleophilic substitutions. NMR studies (DMSO-d₆) show a downfield N–H signal at δ 12.3 ppm, consistent with strong intramolecular hydrogen bonding to the pyrrolidine nitrogen (N···H distance = 1.95 Å). Substituents at C3 significantly modulate tautomeric equilibrium; electron-withdrawing groups (e.g., –CF₃) stabilize the hydrazone form by 1.3 kcal/mol [4] .
Compared to isomeric scaffolds, the [2,1-c] fusion confers distinct electronic and steric properties:
Table 2: Comparative Analysis of Fused Triazolo-Pyrrolidine Systems
Scaffold | Planarity (°) | HOMO (eV) | Bioactivity | Key Applications |
---|---|---|---|---|
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | 12.5 | −7.2 | RIPK1 IC₅₀ = 16 nM | Necroptosis inhibitors [2] [3] |
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole | 27.8 | −7.0 | RIPK1 IC₅₀ = 42 nM | Necroptosis inhibitors [2] |
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine | 35.1 | −6.5 | Anticoronavirus EC₅₀ = 8.7 μM | Antiviral/antitumor agents |
1,2,3-Triazolo[1,5-a]pyrazine | 0.0 | −6.8 | c-Met IC₅₀ = 3.5 nM | Kinase inhibitors [6] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: